

Boc-N-Ethylglycine: A Versatile Building Block for Novel Pharmaceutical Agents

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Compound of Interest

Compound Name: *Boc-N-Ethylglycine*

Cat. No.: *B044928*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Boc-N-Ethylglycine, a synthetically derived amino acid analog, has emerged as a crucial building block in the design and development of a new generation of pharmaceuticals. Its unique structural features, particularly the N-ethyl substitution, offer medicinal chemists a valuable tool to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based and peptidomimetic drugs. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Boc-N-Ethylglycine**, with a focus on its role in the development of antithrombotic agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in leveraging this versatile building block for their drug discovery programs.

Chemical and Physical Properties

Boc-N-Ethylglycine, systematically named 2-((tert-butoxycarbonyl)(ethyl)amino)acetic acid, is a white to off-white solid. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols.^[1]

Property	Value	Reference
CAS Number	149794-10-5	[2]
Molecular Formula	C9H17NO4	
Molecular Weight	203.24 g/mol	
Melting Point	87-88 °C	
Appearance	White to off-white solid	
Solubility	Soluble in common organic solvents	[1]

Synthesis of Boc-N-Ethylglycine

A general and efficient method for the synthesis of **Boc-N-Ethylglycine** involves the N-alkylation of Boc-glycine. This procedure allows for the straightforward introduction of the ethyl group onto the nitrogen atom of the glycine backbone.

Experimental Protocol: Synthesis of Boc-N-Ethylglycine

Materials:

- Boc-glycine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Iodoethane (CH₃CH₂I)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- Deionized water
- Ethyl acetate
- Hexane

- Citric acid
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Preparation of Sodium Hydride Suspension:** In a round-bottom flask purged with nitrogen, suspend sodium hydride (4.0 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
- **Preparation of Reactant Solution:** In a separate flask, dissolve Boc-glycine (1.0 equivalent) and iodoethane (4.0 equivalents) in anhydrous THF.
- **Reaction:** Add the reactant solution dropwise to the cooled sodium hydride suspension with vigorous stirring. Maintain the temperature at 0°C for 1 hour.
- **Warming and Overnight Stirring:** Allow the reaction mixture to warm to room temperature and continue stirring overnight.
- **Quenching:** Cool the reaction mixture back to 0°C and slowly add methanol to quench the excess sodium hydride.
- **Work-up:** Dilute the mixture with deionized water and remove the methanol under reduced pressure. Extract the aqueous layer with a 90% ethyl acetate-hexane mixture to remove impurities.
- **Acidification and Extraction:** Adjust the pH of the aqueous layer to 2-3 with solid citric acid. Extract the product with a 90% ethyl acetate-hexane mixture.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **Boc-N-Ethylglycine**.

Application in Pharmaceutical Synthesis: The Case of Xemilofiban

Boc-N-Ethylglycine has been instrumental in the synthesis of Xemilofiban, an orally active antagonist of the glycoprotein IIb/IIIa ($\alpha\text{IIb}\beta_3$) receptor.^{[3][4][5]} This receptor plays a critical role

in the final common pathway of platelet aggregation, making it a key target for antithrombotic therapies.[3] Xemilofiban, a non-peptide small molecule, was developed to prevent thrombotic events in patients with cardiovascular diseases.[3][4]

Experimental Protocol: Incorporation of Boc-N-Ethylglycine in the Synthesis of a Xemilofiban Precursor

The synthesis of Xemilofiban involves the coupling of **Boc-N-Ethylglycine** with a suitable amino ester, followed by further chemical modifications. The following protocol outlines a key step in the synthesis of a precursor to Xemilofiban, ethyl 3-[[tert-butoxycarbonyl)ethylamino]acetyl]amino]propanoate.

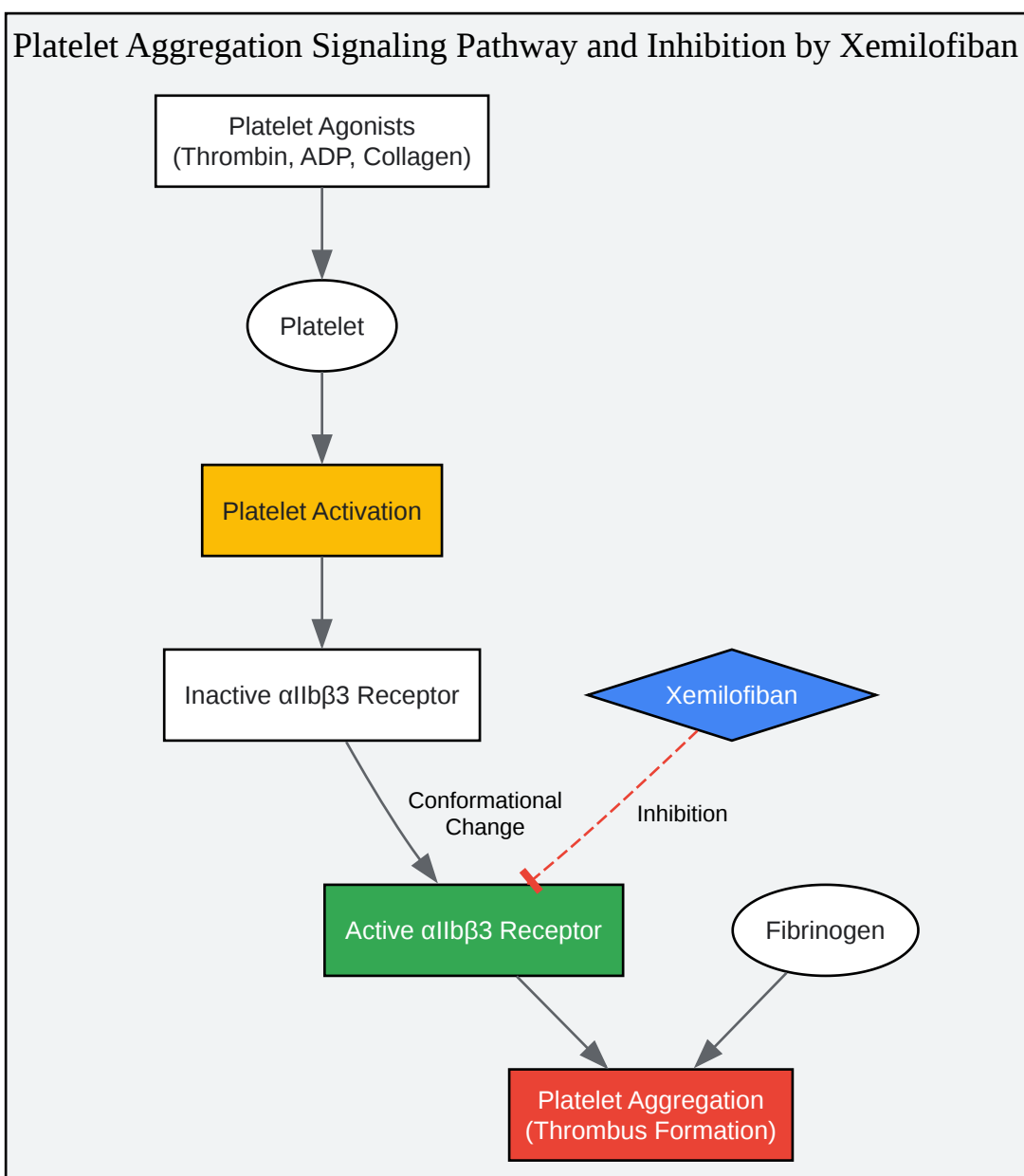
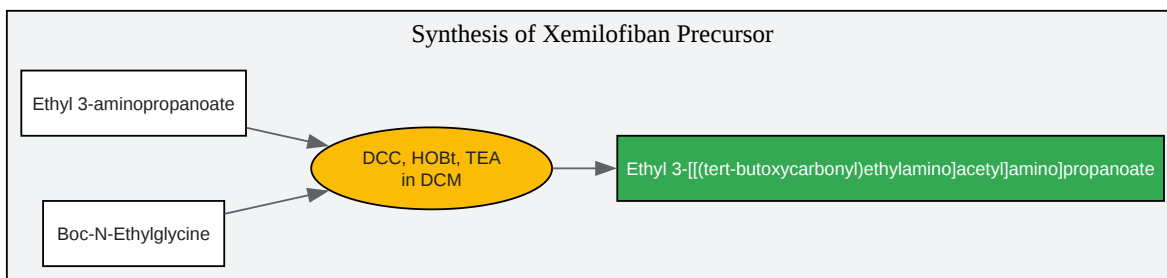
Materials:

- **Boc-N-Ethylglycine**
- Ethyl 3-aminopropanoate hydrochloride
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Reactant Preparation:** Dissolve **Boc-N-Ethylglycine** (1.0 equivalent), ethyl 3-aminopropanoate hydrochloride (1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM.

- Neutralization: Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt.
- Coupling: Cool the mixture to 0°C and add DCC (1.1 equivalents).
- Reaction: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
- Filtration: Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Work-up: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.



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